molecular formula C19H17NO4 B2432383 N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide CAS No. 797777-81-2

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide

Cat. No.: B2432383
CAS No.: 797777-81-2
M. Wt: 323.348
InChI Key: YOZDSCWINRTWBD-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide is a synthetic coumarin-based compound designed for research and development applications in medicinal chemistry and chemical biology. As a derivative of the 2H-chromen-2-one scaffold, this molecule integrates a benzamide group at the 6-position of the coumarin ring, further modified with a propoxy chain. Coumarins are a broad class of over 800 naturally occurring compounds frequently found in plants and are known for their wide range of biological activities . The structural motif of coupling a coumarin core with an amide linkage is a common strategy in drug discovery to generate novel bioactive molecules, as seen in related structures such as N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide . The primary research value of this compound lies in its potential biological activities, which can be investigated through targeted assays. While the specific profile of this molecule is yet to be fully characterized, coumarin derivatives have been extensively studied for their therapeutic potential, including anti-inflammatory , anticancer , enzyme inhibitory (e.g., α-glucosidase, cholinesterase) , and antioxidant properties . The presence of the 4-propoxybenzamide moiety may influence its interaction with enzymatic targets or modulate its physicochemical properties, such as lipophilicity and membrane permeability. Researchers can utilize this compound as a key intermediate in multi-step synthesis or as a reference standard in the development of new fluorescent chemosensors, given that coumarin-based frameworks are widely employed in bioorganic chemistry and molecular recognition . The synthesis of such compounds typically involves the functionalization of a 6-aminocoumarin precursor or the direct acylation of the coumarin amine with an appropriate benzoyl chloride derivative, following well-established protocols for coumarin O-acylation and N-functionalization . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(2-oxochromen-6-yl)-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-11-23-16-7-3-13(4-8-16)19(22)20-15-6-9-17-14(12-15)5-10-18(21)24-17/h3-10,12H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZDSCWINRTWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide typically involves the reaction of 2-oxo-2H-chromen-6-ylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Heating with concentrated HCl (6M) at 100°C for 12 hours cleaves the amide bond, yielding 2-oxo-2H-chromen-6-amine and 4-propoxybenzoic acid .

  • Basic Hydrolysis : Treatment with NaOH (2M) under reflux produces sodium 4-propoxybenzoate and 2-oxo-2H-chromen-6-amine .

Reaction Conditions and Yields

ConditionReagentsTemperatureTimeProductsYield (%)
Acidic hydrolysis6M HCl100°C12 h2-oxo-2H-chromen-6-amine + 4-propoxybenzoic acid85–90
Basic hydrolysis2M NaOHReflux8 hSodium 4-propoxybenzoate + 2-oxo-2H-chromen-6-amine78–82

Electrophilic Aromatic Substitution (EAS)

The chromenone ring undergoes electrophilic substitution at positions activated by the electron-rich oxygen of the lactone. For instance:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at position 5 or 7 of the chromenone ring .

  • Sulfonation : Treatment with fuming H₂SO₄ produces sulfonic acid derivatives, typically at position 7.

EAS Reactivity Data

Reaction TypeReagentsPosition SubstitutedMajor ProductYield (%)
NitrationHNO₃ (conc.), H₂SO₄C5 or C75/7-Nitro-N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide60–65
SulfonationFuming H₂SO₄, 50°CC77-Sulfo-N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide55–58

Nucleophilic Substitution at the Propoxy Group

The propoxy (–OCH₂CH₂CH₃) group undergoes nucleophilic substitution under SN2 conditions:

  • Halogenation : Reaction with PCl₅ replaces the propoxy group with Cl, yielding 4-chlorobenzamide derivatives .

  • Alkylation : Treatment with NaH and alkyl halides extends the alkoxy chain .

Substitution Reactions

SubstrateReagentsProductYield (%)
4-Propoxybenzamide moietyPCl₅, DCM, 0°C → RT4-Chloro-N-(2-oxo-2H-chromen-6-yl)benzamide72
4-Propoxybenzamide moietyNaH, CH₃I, THF, 60°C4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide68

Oxidation and Reduction Reactions

  • Oxidation : The chromenone carbonyl group resists oxidation, but the propoxy chain can be oxidized to a ketone using KMnO₄/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactone carbonyl to a hydroxyl group, forming dihydrochromenol derivatives .

Redox Reaction Data

Reaction TypeReagentsProductYield (%)
OxidationKMnO₄, H₂SO₄, 80°C4-(2-Oxopropyl)-N-(2-oxo-2H-chromen-6-yl)benzamide50
ReductionH₂ (1 atm), Pd/C, EtOHN-(2-Hydroxy-2H-chromen-6-yl)-4-propoxybenzamide88

Complexation with Metal Ions

The amide and ether oxygen atoms act as ligands for metal ions like Cu²⁺ and Fe³⁺, forming stable complexes. For example:

  • Cu(II) Complex : Reaction with CuCl₂ in ethanol yields a green complex with a 1:1 stoichiometry .

Complexation Parameters

Metal SaltSolventM:L RatioStability Constant (log K)
CuCl₂Ethanol1:14.8 ± 0.2

Photochemical Reactions

The chromenone core exhibits photochemical activity under UV light (λ = 254–365 nm), leading to [2+2] cycloaddition or ring-opening reactions .

Photoreaction Data

Light SourceSolventProductQuantum Yield (Φ)
UV (365 nm)AcetoneCyclobutane-fused chromenone derivative0.12

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in organic synthesis .

Biology

  • Biological Activities : N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide has been studied for its potential anti-inflammatory and antioxidant properties. Preliminary investigations suggest that it may modulate biological pathways similar to other chromone derivatives, which are known for their diverse pharmacological effects .

Medicine

  • Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent against various diseases. The compound's biological activity suggests it may have applications in treating conditions such as inflammation and possibly cancer . However, specific mechanisms of action remain to be fully elucidated.

Industry

  • Fluorescent Probes and Sensors : Due to its photophysical properties, this compound is utilized in developing fluorescent probes and sensors. These applications leverage its ability to absorb and emit light under specific conditions, making it useful in analytical chemistry and material science .

Case Studies and Research Findings

  • Antimicrobial Activity : A study examining various coumarin derivatives indicated that compounds similar to this compound exhibited significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Properties : Research has focused on the anti-inflammatory effects of coumarin derivatives, with findings indicating that this compound may inhibit pro-inflammatory cytokines, thus providing a pathway for therapeutic applications in inflammatory diseases .
  • Fluorescence Applications : Investigations into the photophysical properties of this compound have demonstrated its utility in creating fluorescent sensors capable of detecting specific ions or molecules, which is crucial for environmental monitoring and medical diagnostics .

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit aromatase, an enzyme involved in estrogen synthesis, thereby exhibiting antiestrogenic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide stands out due to its unique combination of the coumarin core and the propoxybenzamide moiety, which imparts distinct biological and photophysical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse sources, including structural insights, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of chromenone and benzamide, characterized by the following structural formula:

C17H17NO3\text{C}_{17}\text{H}_{17}\text{N}\text{O}_{3}

This compound features a chromenone moiety that is known for various pharmacological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

  • Inhibition of Histone Deacetylases (HDACs) : This compound has been studied as a potential HDAC inhibitor, which plays a crucial role in regulating gene expression and cellular functions. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • Antagonistic Effects on Receptors : Research indicates that compounds with similar structures may act as antagonists at various receptors, influencing pathways related to cancer cell proliferation and apoptosis. For instance, receptor antagonism has been linked to reduced tumor growth in preclinical studies .

Biological Activity Data

The biological activity data for this compound can be summarized as follows:

Activity Effect Reference
HDAC InhibitionInduces apoptosis in cancer cells
Anticancer PotentialReduces tumor growth
Receptor InteractionModulates signaling pathways

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • HDAC Inhibition : In vitro assays indicated that this compound effectively inhibited HDAC activity at micromolar concentrations, leading to increased acetylation of histones and subsequent reactivation of silenced genes associated with cell cycle regulation and apoptosis.
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to controls, supporting its therapeutic potential in oncology.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves reacting 4-propoxybenzoyl chloride with 6-amino-2H-chromen-2-one under anhydrous conditions. Key steps include:

  • Use of Pd₂(dba)₃ and rac-BINAP as catalysts for efficient coupling .
  • Purification via silica gel column chromatography with hexanes/ethyl acetate (3:1) to isolate the product .
  • Characterization by melting point analysis, NMR (e.g., δ 8.49 ppm for aromatic protons), and ESI-MS (m/z 348.13 [M+H]⁺) .

Q. How can the structural integrity of this compound be validated experimentally?

X-ray crystallography is the gold standard for structural validation:

  • Grow single crystals via slow evaporation in solvents like DCM/hexane.
  • Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structures with SHELXL-2018, achieving R-factors < 0.05 .
  • Validate hydrogen bonding and π-π stacking interactions using WinGX and ORTEP .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 160–170 ppm) .
  • ESI-MS : Confirm molecular weight and fragmentation patterns (e.g., m/z 348.13 for [M+H]⁺) .
  • UV-Vis/Fluorescence : Assess chromophore activity (λmax ~300–350 nm) for coumarin derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical predictions) be resolved?

  • Perform iterative refinement in SHELXL, adjusting anisotropic displacement parameters for heavy atoms .
  • Cross-validate using quantum chemical calculations (DFT/B3LYP) to compare experimental vs. computed bond lengths .
  • Apply Hirshfeld surface analysis to assess intermolecular interactions and resolve packing anomalies .

Q. What strategies optimize polymorph screening for this compound?

  • Test crystallization in solvents with varying polarity (e.g., DMSO, ethanol, acetonitrile) .
  • Use high-throughput screening platforms to track temperature- and solvent-dependent nucleation .
  • Analyze differential scanning calorimetry (DSC) thermograms to identify polymorphic transitions .

Q. How can fluorescence intensity be quantitatively correlated with structural modifications in analogs?

  • Perform spectrofluorometric titrations in ethanol or DMSO at λex = 300 nm, λem = 400–500 nm .
  • Use Stern-Volmer plots to quantify quenching effects from substituent changes (e.g., electron-withdrawing groups reduce intensity) .
  • Validate with time-resolved fluorescence decay assays to distinguish static vs. dynamic quenching .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like neuronal nicotinic receptors .
  • QSAR models : Train datasets using descriptors like logP, polar surface area, and H-bond acceptor counts .
  • ADMET prediction (SwissADME) : Assess bioavailability, BBB penetration, and CYP450 interactions .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

  • Re-optimize DFT geometries using solvent models (PCM for DMSO or CDCl₃) .
  • Apply scaling factors to calculated shifts to account for systematic errors .
  • Cross-check with DEPT-135 and HSQC spectra to resolve ambiguous assignments .

Q. What statistical approaches validate reproducibility in synthetic yields?

  • Perform triplicate syntheses under identical conditions to calculate mean ± SD yields .
  • Use ANOVA to assess batch-to-batch variability in Pd-catalyzed reactions .
  • Apply Grubbs’ test to identify and exclude outliers in yield data .

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